REACTION_CXSMILES
|
[Si](OCCC1C=C([N:27]2[C:32]3=[N:33][C:34](NC4C=CC(OCCN(CC)CC)=CC=4)=[N:35][CH:36]=[C:31]3[CH2:30][N:29](C3C=CC(Cl)=CC=3Cl)[C:28]2=[O:60])C=CC=1)(C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[NH:27]1[C:32]2=[N:33][CH:34]=[N:35][CH:36]=[C:31]2[CH:30]=[N:29][C:28]1=[O:60] |f:1.2|
|
Name
|
1-[3-(tert-butyldiphenylsilyloxyethyl)phenyl]-3-(2,4-dichlorophenyl)-7-[4-[2-(diethylamino)ethoxy]anilino]-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCCC=1C=C(C=CC1)N1C(N(CC=2C1=NC(=NC2)NC2=CC=C(C=C2)OCCN(CC)CC)C2=C(C=C(C=C2)Cl)Cl)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 1 hour the mixture was evaporated
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the product purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
as eluting solvent
|
Type
|
CUSTOM
|
Details
|
Evaporation of the product-containing fractions
|
Type
|
FILTRATION
|
Details
|
followed by trituration of the residue with hexane and filtration
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(N=CC=2C1=NC=NC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |